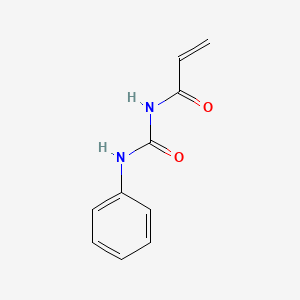
1-Fenil-3-(prop-2-enoil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
“1-Fenil-3-(prop-2-enoil)urea” ha sido estudiada por sus posibles propiedades antiinflamatorias . El compuesto ha sido analizado contra receptores de inflamación como la Fosfolipasa A2 Secretora (sPLA2-X), la Ciclooxigenasa-2 (COX-2), la Kinasa 4 Asociada al Receptor de Interleucina-1 (IRAK4), el Factor de Necrosis Tumoral (TNF-alfa) y la Sintasa de Óxido Nítrico Inducible 4 . El estudio reveló que el compuesto mostró la mejor afinidad de unión con el receptor sPLA2-X .
Diseño y Desarrollo de Fármacos
El compuesto ha sido utilizado en técnicas in silico para el diseño y desarrollo de fármacos . La molécula del ligando se bosquejó en Chemdraw Ultra v 10.0, y el acoplamiento se realizó utilizando AutoDock Vina . El receptor que mostró la mejor afinidad de unión con la molécula del ligando se analizó más a fondo mediante simulaciones de dinámica molecular (MD) .
Análisis ADME
El compuesto ha sido utilizado en el análisis de las propiedades de Absorción, Distribución, Metabolismo y Excreción (ADME) . Se utilizaron los servidores web Swiss-ADME y Pre-ADMET para el análisis ADME, parecido a los fármacos y toxicidad .
Posible Terapia para Trastornos Inflamatorios
El estudio reveló que “this compound” es un inhibidor significativo de sPLA2-X y puede utilizarse además como una posible terapia contra los trastornos inflamatorios .
Modelado In Silico
El compuesto ha sido utilizado en el modelado in silico contra dianas farmacológicas antiinflamatorias . Las estructuras 3D de los receptores se recuperaron del Banco de Datos de Proteínas en formato PDB .
Simulaciones MD
El compuesto ha sido utilizado en simulaciones de dinámica molecular (MD) . El receptor que mostró la mejor afinidad de unión con la molécula del ligando se analizó más a fondo mediante simulaciones MD utilizando el servidor web iMODS .
Análisis Bioquímico
Biochemical Properties
1-Phenyl-3-(prop-2-enoyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2-X), which are involved in inflammatory processes . The nature of these interactions includes enzyme inhibition, where 1-Phenyl-3-(prop-2-enoyl)urea binds to the active sites of these enzymes, preventing their normal function and thereby reducing inflammation.
Cellular Effects
The effects of 1-Phenyl-3-(prop-2-enoyl)urea on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 (IL-1) in immune cells . This inhibition leads to a reduction in inflammation and can potentially be used to treat inflammatory disorders.
Molecular Mechanism
At the molecular level, 1-Phenyl-3-(prop-2-enoyl)urea exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes like COX-2 and sPLA2-X by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, it can modulate gene expression by influencing transcription factors involved in inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(prop-2-enoyl)urea change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-(prop-2-enoyl)urea remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(prop-2-enoyl)urea vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
1-Phenyl-3-(prop-2-enoyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that facilitate its excretion . These metabolic processes can affect the compound’s efficacy and duration of action.
Transport and Distribution
Within cells and tissues, 1-Phenyl-3-(prop-2-enoyl)urea is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Phenyl-3-(prop-2-enoyl)urea plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby influencing its overall biochemical effects.
Propiedades
IUPAC Name |
N-(phenylcarbamoyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h2-7H,1H2,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJPYSLOJFWBAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516456 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71868-35-4 |
Source


|
| Record name | N-(Phenylcarbamoyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




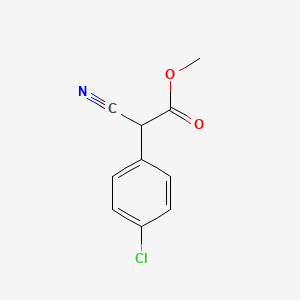
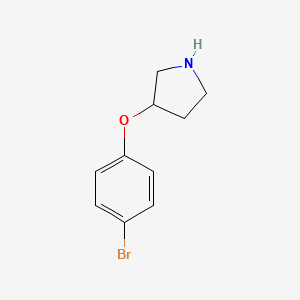

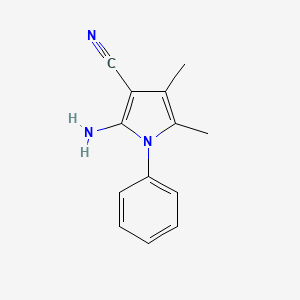
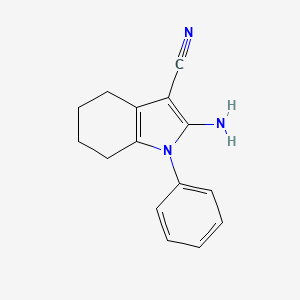
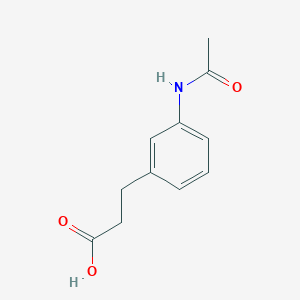

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)

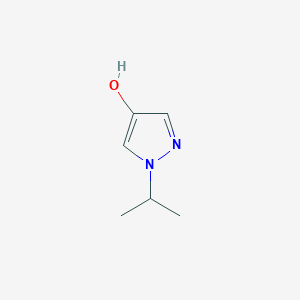
![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)